Core Scaffold Divergence from Paroxetine Parent Drug: 2,6-Dioxopiperidine vs. 3-Benzodioxolyloxymethyl-piperidine
CAS 202534-94-9 is built on a 2,6-dioxopiperidine-3-carboxylate scaffold, whereas paroxetine (CAS 61869-08-7) contains a piperidine ring bearing a 3-[(1,3-benzodioxol-5-yloxy)methyl] substituent and no carbonyl groups on the ring [1]. This scaffold-level difference produces measurable divergence in key physicochemical properties: CAS 202534-94-9 has 5 hydrogen bond acceptors (vs. 4 for paroxetine) and 0 hydrogen bond donors (vs. 1 for paroxetine), resulting in different logP and chromatographic retention profiles [2]. The molecular weight of CAS 202534-94-9 is 293.29 g/mol, compared to 329.37 g/mol for paroxetine free base, a difference of 36.08 g/mol [2].
| Evidence Dimension | Core scaffold type and molecular descriptors |
|---|---|
| Target Compound Data | 2,6-Dioxopiperidine-3-carboxylate scaffold; MW 293.29; HBA 5; HBD 0; exact mass 293.1063 |
| Comparator Or Baseline | Paroxetine (CAS 61869-08-7): 3-benzodioxolyloxymethyl-piperidine scaffold; MW 329.37; HBA 4; HBD 1; logP 3.33–3.89 |
| Quantified Difference | Scaffold class difference (dioxopiperidine vs. piperidine); ΔMW = 36.08 g/mol; ΔHBA = +1; ΔHBD = –1 |
| Conditions | Physicochemical property databases and pharmacopoeial monographs (EP, USP) |
Why This Matters
The scaffold difference means CAS 202534-94-9 cannot co-elute or be confused with paroxetine under any validated HPLC method; its distinct UV chromophore (dione) and MS fragmentation pattern enable unambiguous identification in impurity profiling—a prerequisite for regulatory filing.
- [1] Gorog S, ed. Paroxetine Hydrochloride. In: Profiles of Drug Substances, Excipients and Related Methodology. Vol 39. Academic Press; 2014. Table 8.3: Known impurities of paroxetine. View Source
- [2] Chemball. Paroxetine CAS 61869-08-7: MW 329.36, logP 3.655. Available at: https://www.chemball.com. View Source
